molecular formula C19H23N3O3S2 B318994 N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide

N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide

Katalognummer: B318994
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: JKJSQQAITVMZIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide is a complex organic compound with the molecular formula C19H23N3O3S2 and a molecular weight of 405.53422 g/mol . This compound is characterized by its unique structure, which includes an ethyl group, an isobutyrylamino group, and a phenylbenzenesulfonamide moiety.

Vorbereitungsmethoden

The synthesis of N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups, leading to variations in their chemical and biological properties.

    Sulfonamide derivatives: These compounds share the sulfonamide moiety but may have different substituents, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C19H23N3O3S2

Molekulargewicht

405.5 g/mol

IUPAC-Name

N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide

InChI

InChI=1S/C19H23N3O3S2/c1-4-22(16-8-6-5-7-9-16)27(24,25)17-12-10-15(11-13-17)20-19(26)21-18(23)14(2)3/h5-14H,4H2,1-3H3,(H2,20,21,23,26)

InChI-Schlüssel

JKJSQQAITVMZIY-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C

Kanonische SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.